molecular formula C24H35N5 B11572137 N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11572137
M. Wt: 393.6 g/mol
InChI Key: VOCNMIJDJPPBIF-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of diethylamino groups attached to both the ethyl and phenyl moieties, which contribute to its unique chemical properties. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Groups: The diethylamino groups can be introduced via nucleophilic substitution reactions using diethylamine and appropriate alkyl halides.

    Final Assembly: The final compound is obtained by coupling the benzodiazole core with the diethylamino-substituted phenyl and ethyl groups through reductive amination or similar coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amines and related compounds.

    Substitution Products: Various substituted benzodiazoles depending on the electrophile used.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its pharmacological activities, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

    2-(DIETHYLAMINO)ETHANOL: A related compound with similar diethylamino groups but a different core structure.

    N,N-DIETHYL-2-AMINOETHANOL: Another compound with diethylamino groups, used in different applications.

    2-(DIMETHYLAMINO)ETHYL METHACRYLATE: A compound with a similar diethylamino group but different functional groups.

Uniqueness: 1-[2-(DIETHYLAMINO)ETHYL]-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its benzodiazole core combined with diethylamino groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H35N5

Molecular Weight

393.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[[4-(diethylamino)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C24H35N5/c1-5-27(6-2)17-18-29-23-12-10-9-11-22(23)26-24(29)25-19-20-13-15-21(16-14-20)28(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,25,26)

InChI Key

VOCNMIJDJPPBIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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